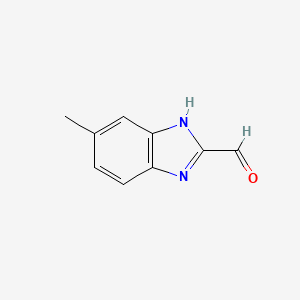

6-Methyl-1H-benzoimidazole-2-carbaldehyde

Description

BenchChem offers high-quality 6-Methyl-1H-benzoimidazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1H-benzoimidazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-1H-benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)11-9(5-12)10-7/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUADZVRNSJOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651257 | |

| Record name | 6-Methyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883541-93-3 | |

| Record name | 6-Methyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Blueprint of 6-Methyl-1H-benzoimidazole-2-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Its unique heterocyclic structure imparts a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic functionalization of the benzimidazole ring system allows for the fine-tuning of these activities, making it a privileged scaffold in drug design and development. This guide focuses on the detailed spectroscopic characterization of a specific derivative, 6-Methyl-1H-benzoimidazole-2-carbaldehyde, a molecule of interest for its potential applications in the synthesis of novel therapeutic agents. Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic pathways.

Molecular Structure and Tautomerism

6-Methyl-1H-benzoimidazole-2-carbaldehyde possesses a planar bicyclic system with a methyl group at the 6-position and a carbaldehyde (formyl) group at the 2-position. A key feature of the benzimidazole ring is the phenomenon of prototropic tautomerism, where the proton on the nitrogen atom can rapidly exchange between the two nitrogen atoms of the imidazole ring.[2][3] This dynamic equilibrium can influence the chemical environment of the atoms in the molecule and, consequently, its spectroscopic properties.

Caption: Tautomeric equilibrium of 6-Methyl-1H-benzoimidazole-2-carbaldehyde.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The expected ¹H NMR spectrum of 6-Methyl-1H-benzoimidazole-2-carbaldehyde in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the aldehyde proton, the methyl protons, and the N-H proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Methyl-1H-benzoimidazole-2-carbaldehyde in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Predicted ¹H NMR Spectral Data and Interpretation

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| N-H | ~12.0 - 13.0 | Broad Singlet | 1H | The acidic proton on the nitrogen of the imidazole ring is expected to be significantly deshielded and often appears as a broad signal due to exchange with residual water and quadrupole broadening.[4] |

| Aldehyde-H | ~9.8 - 10.0 | Singlet | 1H | The aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl group and its direct attachment to the electron-withdrawing benzimidazole ring. |

| Aromatic-H (H-4) | ~7.8 - 8.0 | Singlet or Narrow Doublet | 1H | This proton is adjacent to the nitrogen atom and is expected to be downfield. Its multiplicity will depend on the coupling with H-5. |

| Aromatic-H (H-7) | ~7.6 - 7.8 | Doublet | 1H | This proton is ortho to the methyl group and is expected to show coupling with H-5. |

| Aromatic-H (H-5) | ~7.2 - 7.4 | Doublet | 1H | This proton is coupled to H-4 and H-7, and its chemical shift is influenced by the electron-donating methyl group. |

| Methyl-H | ~2.4 - 2.5 | Singlet | 3H | The methyl group protons are attached to the aromatic ring and will appear as a singlet in the upfield region of the aromatic spectrum. |

Note: The exact chemical shifts and coupling constants can be influenced by the solvent, concentration, and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: A proton-decoupled pulse sequence should be used. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Chemical shifts should be referenced to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

Predicted ¹³C NMR Spectral Data and Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Aldehyde (C=O) | ~185 - 190 | The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. |

| C-2 (Imidazole) | ~145 - 150 | This carbon is attached to two nitrogen atoms and the aldehyde group, leading to a downfield chemical shift.[5] |

| C-3a/C-7a (Bridgehead) | ~135 - 145 | These bridgehead carbons are part of the aromatic system and their chemical shifts are influenced by the fusion of the two rings. Due to tautomerism, these may appear as an averaged signal. |

| C-6 (Methyl-substituted) | ~130 - 135 | The carbon bearing the methyl group will be influenced by its electron-donating effect. |

| Aromatic C-H | ~110 - 125 | The remaining aromatic carbons will resonate in this typical region. The specific shifts will depend on their position relative to the substituents and nitrogen atoms. |

| Methyl (CH₃) | ~20 - 25 | The aliphatic carbon of the methyl group will appear in the upfield region of the spectrum. |

Note: In the case of slow tautomerism on the NMR timescale, separate signals may be observed for the carbons in the different tautomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Intensity | Justification |

| 3200 - 3500 | N-H stretch | Broad, Medium | The N-H stretching vibration in the imidazole ring often appears as a broad band due to hydrogen bonding.[6] |

| 3000 - 3100 | Aromatic C-H stretch | Medium to Weak | Characteristic stretching vibrations of C-H bonds on the aromatic ring. |

| 2900 - 3000 | Aliphatic C-H stretch | Weak | Stretching vibrations of the C-H bonds in the methyl group. |

| ~1680 - 1700 | C=O stretch (Aldehyde) | Strong | The strong absorption band characteristic of the carbonyl group in an aromatic aldehyde. |

| ~1620, 1580, 1450 | C=C and C=N stretches | Medium to Strong | Aromatic ring and imidazole ring stretching vibrations. |

| ~1380 | C-H bend (Methyl) | Medium | Bending vibration of the methyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion Peak (M+H)⁺: The expected exact mass of 6-Methyl-1H-benzoimidazole-2-carbaldehyde (C₉H₈N₂O) is 160.0637 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 161.0715.

-

Key Fragmentation Pathways:

-

Loss of CO: A common fragmentation for aldehydes is the loss of a neutral carbon monoxide molecule (28 Da), which would result in a fragment ion at m/z 133.

-

Loss of H: Loss of the aldehydic hydrogen radical can lead to a fragment at m/z 160.

-

Ring Fragmentation: Fragmentation of the benzimidazole ring system can lead to various smaller fragment ions.

-

Caption: Predicted major fragmentation pathways for 6-Methyl-1H-benzoimidazole-2-carbaldehyde.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 6-Methyl-1H-benzoimidazole-2-carbaldehyde. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS data, researchers in drug discovery and development can confidently identify and characterize this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for guiding experimental work and ensuring the scientific integrity of their research. As with any predictive analysis, experimental verification remains the gold standard, and this guide is intended to facilitate, not replace, such empirical validation.

References

-

PubChem. 1H-Benzimidazole-2-carboxaldehyde. National Center for Biotechnology Information. [Link][7]

-

ResearchGate. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. [Link][8]

-

PubChem. 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. National Center for Biotechnology Information. [Link][9]

-

MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link][4]

-

Arabian Journal of Chemistry. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link][5]

-

ResearchGate. Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. [Link]

-

ResearchGate. ¹H NMR of 2-(hydroxymethyl)benzimidazole. [Link]

-

ResearchGate. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link][10]

-

Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link][6]

-

PubMed Central. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link][3]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubMed Central. 1-Methyl-6-nitro-1H-benzimidazole. [Link]

-

ACS Omega. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link][11]

-

Max Delbrück Center for Molecular Medicine. Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis. [Link]

-

PubChem. 1-(2-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. c7dt02584j1.pdf. [Link]

-

ResearchGate. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). [Link]

-

RSC Publishing. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link][12]

-

PubMed Central. 1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole. [Link]

-

Indian Academy of Sciences. A green synthesis of benzimidazoles. [Link]

-

ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Link]

-

ResearchGate. Maxima of selected absorption bands in the IR spectra of the.... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 7. 1H-Benzimidazole-2-carboxaldehyde | C8H6N2O | CID 76826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | C9H8N2O | CID 762084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Methyl-1H-benzoimidazole-2-carbaldehyde

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 6-Methyl-1H-benzoimidazole-2-carbaldehyde, a key building block in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles, experimental protocols, and expected fragmentation patterns to ensure accurate and reliable characterization of this compound.

Introduction: The Significance of 6-Methyl-1H-benzoimidazole-2-carbaldehyde

6-Methyl-1H-benzoimidazole-2-carbaldehyde belongs to the benzimidazole class of heterocyclic compounds, which are of significant interest due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The precise characterization of such molecules is paramount in drug discovery and development to confirm identity, purity, and structural integrity. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering high sensitivity and specificity for molecular weight determination and structural elucidation. This guide will delve into the nuanced application of mass spectrometry for the analysis of this specific benzimidazole derivative.

Physicochemical Properties and Ionization Strategy

A successful mass spectrometry experiment begins with a thorough understanding of the analyte's physicochemical properties to select the optimal ionization technique.

| Property | Value | Source |

| Molecular Formula | C9H8N2O | (Derived) |

| Molecular Weight | 160.17 g/mol | [4] |

| Monoisotopic Mass | 160.0637 Da | [4] |

| Structure | A benzimidazole core with a methyl group at position 6 and a carbaldehyde group at position 2. | N/A |

Given the presence of the basic benzimidazole ring nitrogen atoms and the polar carbaldehyde group, 6-Methyl-1H-benzoimidazole-2-carbaldehyde is readily amenable to soft ionization techniques such as Electrospray Ionization (ESI). ESI is the preferred method as it typically results in minimal fragmentation in the source, preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.[5][6] Electron Ionization (EI) can also be employed, particularly with Gas Chromatography-Mass Spectrometry (GC-MS), and will induce more extensive fragmentation, providing a characteristic fingerprint of the molecule.

Experimental Workflow: From Sample to Spectrum

The following diagram outlines a typical workflow for the analysis of 6-Methyl-1H-benzoimidazole-2-carbaldehyde by mass spectrometry.

Caption: General experimental workflow for mass spectrometry analysis.

Detailed Protocol: Sample Preparation

Objective: To prepare a solution of 6-Methyl-1H-benzoimidazole-2-carbaldehyde suitable for introduction into the mass spectrometer.

Materials:

-

6-Methyl-1H-benzoimidazole-2-carbaldehyde solid

-

HPLC-grade methanol or acetonitrile

-

HPLC-grade water

-

Formic acid (for ESI)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve the solid in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

For ESI analysis, perform a serial dilution of the stock solution with a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid promotes protonation.

-

For direct infusion, the final diluted sample is ready. For LC-MS, this solution can be injected into the LC system.

Detailed Protocol: ESI-MS/MS Analysis

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).

Procedure:

-

Source Parameters Optimization:

-

Set the capillary voltage to an appropriate value (typically 3-5 kV for positive ion mode).

-

Optimize the nebulizing gas flow rate and drying gas temperature and flow rate to ensure efficient desolvation.

-

-

MS1 Full Scan:

-

Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500 to identify the protonated molecule [M+H]+. The expected m/z for the protonated molecule is 161.0715.

-

-

MS2 Fragmentation:

-

Perform a product ion scan on the isolated [M+H]+ precursor ion (m/z 161.07).

-

Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and obtain a comprehensive fragmentation spectrum.

-

Proposed Fragmentation Pathways

The structural elucidation of 6-Methyl-1H-benzoimidazole-2-carbaldehyde relies on the predictable fragmentation of the benzimidazole core and its substituents.

Electrospray Ionization (ESI) Fragmentation

Under ESI conditions, the primary ion observed will be the protonated molecule, [M+H]+. Tandem mass spectrometry (MS/MS) of this precursor will induce fragmentation.

Caption: Proposed ESI fragmentation pathway of 6-Methyl-1H-benzoimidazole-2-carbaldehyde.

Causality of Fragmentation:

-

Initial Protonation: The most likely sites of protonation are the nitrogen atoms of the imidazole ring.

-

Loss of Carbon Monoxide (CO): The protonated carbaldehyde group can readily lose a neutral molecule of carbon monoxide, resulting in a fragment ion at m/z 133.08.

-

Sequential Loss of Hydrogen Cyanide (HCN): The benzimidazole ring is known to undergo a characteristic fragmentation pathway involving the sequential loss of two molecules of HCN.[7][8] This leads to the formation of fragment ions at m/z 106.07 and m/z 79.06.

Electron Ionization (EI) Fragmentation

Under the higher energy conditions of EI, the molecular ion (M+) will be observed, followed by more extensive fragmentation.

| Predicted Ion (m/z) | Proposed Structure/Loss | Notes |

| 160 | M+ (Molecular Ion) | The radical cation of 6-Methyl-1H-benzoimidazole-2-carbaldehyde. |

| 159 | [M-H]+ | Loss of a hydrogen radical from the aldehyde or methyl group. |

| 131 | [M-CHO]+ | Loss of the formyl radical. |

| 132 | [M-CO] | Loss of neutral carbon monoxide. |

| 104 | [M-CO-HCN] | Subsequent loss of hydrogen cyanide from the m/z 132 fragment. |

| 77 | C6H5+ | A common fragment indicating the benzene ring. |

Data Interpretation and Trustworthiness

Self-Validating System:

-

High-Resolution Mass Spectrometry: The use of a high-resolution mass spectrometer allows for the determination of the elemental composition of the precursor and fragment ions, providing a high degree of confidence in their assignment.

-

Isotopic Pattern: The natural abundance of isotopes (e.g., 13C) will result in a characteristic isotopic pattern for the molecular ion and its fragments. The observed pattern should match the theoretical pattern for the proposed elemental composition.

-

Correlation with Known Fragmentation: The observed fragmentation pattern should be consistent with the known fragmentation behavior of benzimidazole derivatives, as documented in the scientific literature.[9][10]

Potential Pitfalls and Troubleshooting:

-

In-source Fragmentation: If the source conditions are too harsh, fragmentation may occur before precursor ion selection, complicating the MS1 spectrum. This can be mitigated by reducing the source temperature and voltages.[11]

-

Adduct Formation: In ESI, adducts with solvent molecules or salts (e.g., [M+Na]+, [M+K]+) may be observed. The use of high-purity solvents and the addition of a proton source like formic acid can minimize this. A study on aromatic aldehydes has also shown the potential for the formation of [M+15]+ adducts when using methanol as a solvent due to an in-source aldol reaction.[12]

-

Low Ionization Efficiency: If the signal intensity is low, optimizing the sample concentration and ESI source parameters is crucial.

Conclusion

The mass spectrometric analysis of 6-Methyl-1H-benzoimidazole-2-carbaldehyde is a powerful tool for its unambiguous identification and structural characterization. By employing electrospray ionization coupled with tandem mass spectrometry, a detailed fragmentation pattern can be obtained. The proposed fragmentation pathway, initiated by the loss of carbon monoxide followed by sequential losses of hydrogen cyanide, provides a reliable fingerprint for this molecule. This guide offers the necessary protocols and theoretical framework to enable researchers to confidently perform and interpret the mass spectrometric analysis of this important heterocyclic compound.

References

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [2]

-

Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering. [9]

-

1H-Benzimidazole-2-carboxaldehyde | C8H6N2O | CID 76826. PubChem. [13]

-

Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. [7]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. [14]

-

Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. PubMed. [12]

-

1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | C9H8N2O | CID 762084. PubChem. [4]

-

study of mass spectra of benzimidazole derivatives. International Journal of Development Research. [10]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [15]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. [1]

-

Mass Spectrometry Analysis: A Comparative Guide to 2-bromo-6-methyl-1H-benzo[d]imidazole and Related Compounds. Benchchem. [16]

-

Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [17]

-

Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. ResearchGate. [18]

-

Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis. Max Delbrück Center for Molecular Medicine. [3]

-

Internal Energy of Ions Produced in Electrospray Sources. ORBi. [11]

-

Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. ResearchGate. [8]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. [19]

-

Electrospray ionization. Wikipedia. [5]

-

Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube.

Sources

- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 4. 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | C9H8N2O | CID 762084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journalijdr.com [journalijdr.com]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. Formation of [M + 15](+) ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1H-Benzimidazole-2-carboxaldehyde | C8H6N2O | CID 76826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jyoungpharm.org [jyoungpharm.org]

- 19. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzimidazole-2-carbaldehydes

Introduction: The Strategic Importance of Benzimidazole-2-carbaldehydes in Medicinal Chemistry

The benzimidazole scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] This versatile heterocyclic system, formed by the fusion of benzene and imidazole rings, is a key component in numerous FDA-approved drugs with a wide range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic agents.[3][4] The structural similarity of the benzimidazole nucleus to natural purines allows its derivatives to readily engage with biomacromolecules through various non-covalent interactions such as hydrogen bonding and π-π stacking.[1]

Within this important class of compounds, substituted benzimidazole-2-carbaldehydes represent a particularly valuable synthetic intermediate and a pharmacophore in their own right. The aldehyde functional group at the 2-position serves as a versatile handle for further molecular elaboration, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR). Moreover, the physicochemical properties of these carbaldehydes—namely their acidity/basicity (pKa), lipophilicity (logP/logD), and solubility—are critical determinants of their pharmacokinetic and pharmacodynamic profiles. A thorough understanding and precise measurement of these properties are therefore indispensable for the rational design and development of novel benzimidazole-based therapeutics.

This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and determination of key physicochemical properties of substituted benzimidazole-2-carbaldehydes, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

Synthesis of Substituted Benzimidazole-2-carbaldehydes: A Guided Protocol

The synthesis of substituted benzimidazole-2-carbaldehydes can be approached through several synthetic routes. A common and reliable method involves the initial construction of a 2-substituted benzimidazole, followed by oxidation to the desired aldehyde. One of the most effective strategies is the oxidation of 2-hydroxymethylbenzimidazoles.[5]

Rationale for the Synthetic Approach

The choice of a multi-step synthesis commencing with the formation of a 2-hydroxymethyl intermediate is predicated on the accessibility of starting materials and the high yields achievable. The initial condensation of a substituted o-phenylenediamine with glycolic acid is a robust method for forming the benzimidazole ring system with the required 2-substituent. Subsequent oxidation of the primary alcohol to the aldehyde is a well-established transformation that can be achieved with a variety of reagents, offering flexibility in adapting the protocol to the specific substrate and available laboratory resources.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 2-Hydroxymethylbenzimidazole Derivatives

This step involves the condensation of a substituted o-phenylenediamine with glycolic acid.

-

Materials:

-

Substituted o-phenylenediamine (1.0 eq)

-

Glycolic acid (1.2 eq)

-

4M Hydrochloric acid

-

Water

-

Ammonium hydroxide (for neutralization)

-

Ethanol (for recrystallization)

-

-

Procedure:

-

A mixture of the substituted o-phenylenediamine and glycolic acid in 4M hydrochloric acid is heated at reflux for an extended period (typically 4-6 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with ammonium hydroxide to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-hydroxymethylbenzimidazole derivative.

-

Step 2: Oxidation to Substituted Benzimidazole-2-carbaldehyde

The 2-hydroxymethylbenzimidazole is then oxidized to the corresponding aldehyde.

-

Materials:

-

2-Hydroxymethylbenzimidazole derivative (1.0 eq)

-

Activated manganese dioxide (MnO₂) (5-10 eq)

-

Dichloromethane (DCM) or Chloroform (CHCl₃) as solvent

-

-

Procedure:

-

The 2-hydroxymethylbenzimidazole is dissolved in a suitable chlorinated solvent like DCM or chloroform.

-

Activated manganese dioxide is added in excess, and the suspension is stirred vigorously at room temperature. The choice of MnO₂ is due to its mild and selective oxidation of allylic and benzylic alcohols.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is then filtered through a pad of Celite to remove the manganese salts.

-

The filtrate is concentrated under reduced pressure to yield the crude benzimidazole-2-carbaldehyde.

-

The product can be further purified by column chromatography on silica gel if necessary.

-

Spectroscopic Characterization

The structural elucidation of the synthesized benzimidazole-2-carbaldehydes relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides key diagnostic signals. The aldehydic proton typically appears as a singlet in the downfield region, around δ 9.5-10.5 ppm. The protons on the benzimidazole ring will exhibit characteristic splitting patterns depending on the substitution. The NH proton of the imidazole ring, if not substituted, will appear as a broad singlet, often further downfield.[6][7][8][9]

-

¹³C NMR: The carbon NMR spectrum is equally informative. The carbonyl carbon of the aldehyde is a key diagnostic peak, typically found in the range of δ 185-195 ppm. The carbons of the benzimidazole ring will have chemical shifts that are influenced by the substituents present.[7][8][10][11]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. A strong absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde. The N-H stretching vibration of the imidazole ring, if present, will appear as a broad band around 3200-3400 cm⁻¹.[9][10][12]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum reveals the electronic transitions within the molecule. Benzimidazole derivatives typically exhibit two major absorption bands in the UV region, which can be influenced by the nature and position of substituents on the benzimidazole ring.[10][12][13]

| Spectroscopic Technique | Key Diagnostic Features for Benzimidazole-2-carbaldehydes |

| ¹H NMR | Aldehydic proton (singlet) at δ 9.5-10.5 ppm; Aromatic protons with characteristic splitting patterns; Broad NH singlet (if unsubstituted). |

| ¹³C NMR | Carbonyl carbon at δ 185-195 ppm; Aromatic carbons with substituent-dependent shifts. |

| IR Spectroscopy | Strong C=O stretch at 1680-1710 cm⁻¹; Broad N-H stretch (if unsubstituted) at 3200-3400 cm⁻¹. |

| UV-Vis Spectroscopy | Two major absorption bands in the UV region, sensitive to substitution. |

Determination of Key Physicochemical Properties

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate are intimately linked to its physicochemical characteristics. For substituted benzimidazole-2-carbaldehydes, the most critical parameters to determine are pKa, logP/logD, and solubility.

pKa: The Ionization Constant

The pKa value reflects the acidity or basicity of a compound and is crucial as it dictates the charge state of the molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Benzimidazoles are amphoteric, possessing both a weakly acidic N-H proton and a basic nitrogen atom in the imidazole ring.[2][10] The pKa of the parent benzimidazole is approximately 5.68 for the conjugate acid and 12.75 for the N-H proton.[10]

Experimental Protocol: pKa Determination by UV-metric Titration

This method is well-suited for compounds with a chromophore whose UV absorbance changes upon ionization.[14][15][16][17]

-

Rationale: The principle behind this technique is that the ionized and neutral forms of the molecule will have different UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, a titration curve can be generated, from which the pKa can be determined.

-

Procedure:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

A small aliquot of the stock solution is added to each buffer solution in a 96-well UV-transparent plate.

-

The UV-Vis spectrum of each well is recorded.

-

The absorbance at a wavelength where the difference between the ionized and neutral species is maximal is plotted against the pH.

-

The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.

-

logP and logD: Measures of Lipophilicity

The partition coefficient (logP) and distribution coefficient (logD) are measures of a compound's lipophilicity. LogP refers to the partitioning of the neutral species between an organic and an aqueous phase, while logD is the pH-dependent measure for ionizable compounds. These parameters are critical for predicting membrane permeability and in vivo distribution.

Experimental Protocol: logP/logD Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for determining logP and logD values.[18][19][20][21]

-

Rationale: This method directly measures the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution. The ratio of the concentrations in the two phases provides the partition or distribution coefficient.

-

Procedure:

-

n-Octanol and the aqueous buffer (at a specific pH, e.g., 7.4 for physiological relevance) are pre-saturated with each other.

-

A known amount of the test compound is dissolved in one of the phases.

-

The two phases are combined in a vial and shaken vigorously for a set period to allow for equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

-

The logD (or logP if the compound is non-ionizable at that pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Solubility: A Critical Parameter for Drug Delivery

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability. Poor solubility can be a major hurdle in drug development.

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery as it is a high-throughput method that provides a good initial assessment of a compound's solubility.[22][23][24][25][26]

-

Rationale: This assay measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer. It provides a rapid indication of the compound's propensity to remain in solution under non-equilibrium conditions, which can be relevant to in vitro assays and some in vivo situations.

-

Procedure:

-

A high-concentration stock solution of the test compound is prepared in DMSO.

-

A small volume of the DMSO stock is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well.

-

The plate is incubated for a defined period (e.g., 2 hours) at a controlled temperature.

-

The presence of a precipitate can be detected by nephelometry (light scattering) or by filtering the solution and quantifying the concentration of the dissolved compound in the filtrate by HPLC-UV.

-

Data Presentation: Physicochemical Properties of Substituted Benzimidazole-2-carbaldehydes

The following table summarizes the expected range of physicochemical properties for substituted benzimidazole-2-carbaldehydes based on the parent scaffold and related structures. It is important to note that these values are highly dependent on the nature and position of the substituents.

| Property | Parent Benzimidazole Value | Expected Range for Substituted Benzimidazole-2-carbaldehydes | Significance in Drug Discovery |

| pKa (acidic) | ~12.75[10] | 11.0 - 13.0 | Influences solubility in basic media and potential for hydrogen bond donation. |

| pKa (basic) | ~5.68[10] | 3.0 - 6.0 | Affects solubility in acidic media and interactions with acidic residues in protein targets. |

| logP/logD₇.₄ | ~1.5 (calculated) | 1.0 - 4.0 | A key determinant of membrane permeability and oral absorption. |

| Aqueous Solubility | Low to moderate | <1 µg/mL to >100 µg/mL | Crucial for bioavailability and formulation development. |

Note: The values in this table are illustrative and will vary significantly with different substitution patterns.

Conclusion and Future Perspectives

Substituted benzimidazole-2-carbaldehydes are a class of compounds with immense potential in medicinal chemistry. Their versatile chemistry and the biological importance of the benzimidazole scaffold make them attractive starting points for the development of novel therapeutic agents. A thorough understanding and careful measurement of their physicochemical properties are paramount for successful drug design and optimization. The protocols and insights provided in this guide offer a robust framework for researchers to characterize these important molecules and to make informed decisions in the drug discovery process. Future work in this area should focus on building a comprehensive database of experimentally determined physicochemical properties for a wide range of substituted benzimidazole-2-carbaldehydes to further refine our understanding of their structure-property relationships and to aid in the development of predictive in silico models.

References

- Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

- Perin, N., et al. (2021). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. RSC Medicinal Chemistry, 12(10), 1729-1742.

- Rivera, A., Maldonado, M., & Ríos-Motta, J. (2012).

- El Faydy, M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 27(19), 6535.

- Rasayan Journal of Chemistry. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry, 16(4), 2345-2354.

- Islam, M. A., et al. (2021).

- Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity.

- Arote, R. B., et al. (2017). Structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives and their in vitro antibacterial efficacy. Journal of Taibah University for Science, 11(5), 834-845.

- Das, M. K., Hameed, F., Lillis, R., & Gavvalapalli, N. (2020). The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles.

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

- ResearchGate. (n.d.). Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands.

- PubMed Central. (2017). Benzimidazole(s)

- Alex, A., & Levorse, D. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 304-308.

- Rivera, A., Maldonado, M., & Ríos-Motta, J. (2012). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives.

- Creative Bioarray. (n.d.).

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Genentech. (2016). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(15), 7490-7499.

- Encyclopedia.pub. (2022).

- Scholars Research Library. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole.

- The Journal of Physical Chemistry A. (n.d.).

- ResearchGate. (2013). An efficient and mild synthesis of 2-aryl benzimidazoles in aqueous media.

- Heterocycles. (2006).

- Oriental Journal of Chemistry. (2014).

- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.

- PubMed. (2006). In vitro solubility assays in drug discovery.

- Mettler Toledo. (n.d.).

- Oriental Journal of Chemistry. (2016).

- eGyanKosh. (n.d.). EXPT.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(10), 4463-4466.

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Oriental Journal of Chemistry. (2011). Synthesis and Characterization of 2-Substituted Benzimidazole Derivatives and Study of Their Antibacterial and Antifungal Activities.

- ResearchGate. (2024). LogP / LogD shake-flask method v1.

- National Institutes of Health. (2018).

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- Concise on Some Biologically Important 2-Substituted Benzimidazole Deriv

- Journal of the Chemical Society, Perkin Transactions 1. (1981). Practicable syntheses of 2-hydroxymethyl-substituted benzimidazoles and 2-formylbenzimidazole.

- PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)

- National Institutes of Health. (2015).

- AERU. (n.d.). 1H-benzimidazole-2-carboxylic acid.

Sources

- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Practicable syntheses of 2-hydroxymethyl-substituted benzimidazoles and 2-formylbenzimidazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives and their in vitro antibacterial efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 17. "Protonation of Methyl Phenyl Porphyrin Isomers Using UV Spectroscopy" by Mamiko Swanson, Isabel De Angelis et al. [nsuworks.nova.edu]

- 18. scispace.com [scispace.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. LogP / LogD shake-flask method [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 23. charnwooddiscovery.com [charnwooddiscovery.com]

- 24. researchgate.net [researchgate.net]

- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 26. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

fundamental reactions of 6-Methyl-1H-benzoimidazole-2-carbaldehyde

An In-Depth Technical Guide to the Fundamental Reactions of 6-Methyl-1H-benzoimidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1H-benzoimidazole-2-carbaldehyde is a heterocyclic aldehyde that serves as a pivotal intermediate in the synthesis of a wide array of biologically active compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous therapeutic agents with activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The reactivity of this particular molecule is dominated by the interplay between the electrophilic aldehyde group at the 2-position and the nucleophilic N-H of the imidazole ring. This guide provides a comprehensive overview of its synthesis and core reactions, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.

Synthesis of the Core Scaffold: 6-Methyl-1H-benzoimidazole-2-carbaldehyde

The construction of the benzimidazole ring is a foundational step. The most common and reliable method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative. For the target molecule, 4-methyl-1,2-phenylenediamine is the logical starting material.

A modern and efficient approach involves the condensation of the diamine with an aldehyde in the presence of an oxidizing agent.[4] This method avoids the harsh acidic conditions of traditional methods.[1][5] For instance, reacting 4-methyl-1,2-phenylenediamine with an appropriate glyoxal equivalent, followed by oxidation, yields the desired carbaldehyde. Another powerful route involves the reduction of a nitrile precursor. For example, a 6-methyl-1H-benzoimidazole-2-carbonitrile can be catalytically reduced to the aldehyde using reagents like Ni-Al alloy in formic acid.[1][5]

Caption: Synthetic pathway to the core scaffold.

Reactivity Profile and Key Reaction Classes

The chemical behavior of 6-Methyl-1H-benzoimidazole-2-carbaldehyde is dictated by two primary functional groups:

-

The Aldehyde Group: The electrophilic carbon of the C=O bond is a prime target for nucleophiles. This site is the hub for condensation, oxidation, reduction, and olefination reactions.

-

The Benzimidazole N-H Group: The acidic proton on the imidazole nitrogen can be removed by a base, rendering the nitrogen nucleophilic for substitution reactions like alkylation.

The following diagram illustrates the principal reaction pathways stemming from the core molecule.

Caption: Major reaction pathways for the title compound.

Fundamental Reactions at the Aldehyde Group

Condensation Reactions

Condensation reactions are paramount for extending the molecular framework. The aldehyde serves as an electrophile for carbon or nitrogen nucleophiles, followed by the elimination of water.

-

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base like piperidine or imidazole.[6] The driving force is the formation of a highly conjugated α,β-unsaturated system. This is a cornerstone reaction for synthesizing electrophilic olefins.[6][7]

-

Schiff Base Formation: The reaction with primary amines yields imines, also known as Schiff bases.[8] This transformation is often reversible and can be driven to completion by removing water. These imine derivatives are crucial intermediates for creating more complex heterocyclic systems or for direct use as bioactive ligands.[9]

Wittig Reaction

To convert the carbonyl C=O into a C=C double bond, the Wittig reaction is the method of choice.[10][11] It involves reacting the aldehyde with a phosphonium ylide (a Wittig reagent).[12] The stereochemical outcome (E vs. Z alkene) depends heavily on the stability of the ylide used.[12][13] This reaction offers a reliable and high-yield pathway to vinyl-substituted benzimidazoles, which are otherwise difficult to access.[14]

Oxidation

The aldehyde group can be readily oxidized to the corresponding carboxylic acid (6-Methyl-1H-benzoimidazole-2-carboxylic acid). Standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O) are effective. This carboxylic acid derivative is a versatile building block for amide bond formation, esterification, and other transformations.

Reduction

Selective reduction of the aldehyde to a primary alcohol ( (6-Methyl-1H-benzoimidazol-2-yl)methanol) is typically achieved with mild hydride reagents such as sodium borohydride (NaBH₄). This reaction must be performed carefully to avoid reduction of the imidazole ring. The resulting alcohol is a useful nucleophile for further functionalization.

Reactions at the Benzimidazole Ring

N-Alkylation and N-Arylation

The N-H proton of the imidazole ring is acidic and can be deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride).[4][15] The resulting benzimidazolide anion is a potent nucleophile that readily reacts with alkyl or aryl halides to yield N-substituted derivatives. This functionalization is critical as it can significantly modulate the steric and electronic properties of the molecule, often leading to enhanced biological activity.[4]

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-(6-Methyl-1H-benzoimidazol-2-ylidene)malononitrile.

-

Setup: To a 50 mL round-bottom flask, add 6-Methyl-1H-benzoimidazole-2-carbaldehyde (1.0 eq), malononitrile (1.1 eq), and ethanol (20 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield the pure product.

Protocol 2: Reductive Amination (Schiff Base Formation and Reduction)

This protocol describes a one-pot synthesis of an N-benzylated amine derivative.

-

Schiff Base Formation: In a 100 mL flask, dissolve 6-Methyl-1H-benzoimidazole-2-carbaldehyde (1.0 eq) and benzylamine (1.05 eq) in methanol (30 mL). Stir at room temperature for 1 hour to form the imine intermediate.

-

Reduction: Cool the solution in an ice bath to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

-

Quenching: Carefully quench the reaction by the slow addition of water (20 mL).

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via column chromatography on silica gel.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the fundamental reactions discussed.

| Reaction Type | Reagents | Catalyst/Conditions | Typical Yield (%) | Reference(s) |

| Knoevenagel Condensation | Malononitrile, Ethyl Cyanoacetate | Piperidine or Imidazole, Reflux in EtOH | 85-95 | [6][7] |

| Schiff Base Formation | Primary Amine (e.g., Aniline) | Acetic Acid (cat.), Reflux in Toluene | 70-90 | [8] |

| Wittig Reaction | (Triphenylphosphoranylidene)acetate | Reflux in THF | 60-80 | [12][14] |

| Oxidation | Potassium Permanganate (KMnO₄) | Aqueous NaOH, Heat | 75-85 | [16] |

| Reduction | Sodium Borohydride (NaBH₄) | Methanol, 0 °C to RT | 90-98 | - |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | K₂CO₃, DMF | 80-95 | [4][15] |

Conclusion

6-Methyl-1H-benzoimidazole-2-carbaldehyde is a versatile and highly valuable building block in synthetic and medicinal chemistry. Its reactivity is predictably governed by the aldehyde and N-H functionalities, allowing for a diverse range of transformations. Mastery of its fundamental reactions—condensation, olefination, oxidation, reduction, and N-alkylation—provides researchers with a powerful toolkit to construct complex molecules with significant therapeutic potential. The protocols and insights provided in this guide serve as a foundation for the rational design and development of novel benzimidazole-based chemical entities.

References

-

Gundla, R., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]

-

The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. Available at: [Link]

-

Gundla, R., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. PubMed Central. Available at: [Link]

-

Alang, G., et al. (2010). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. Available at: [Link]

-

Patel, H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. Available at: [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. Available at: [Link]

-

Stoyanov, E., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Pharmacia. Available at: [Link]

-

Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

-

Rojas-Urbina, L., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]

-

Alam, M. (2020). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. Available at: [Link]

-

Mondal, B., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega. Available at: [Link]

- WO2015005615A1 - Method for preparation of benzimidazole derivatives. (2015). Google Patents.

-

Akkurt, M., et al. (2008). 1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole. PubMed Central. Available at: [Link]

-

Knoevenagel condensation of (1-methyl/1 H-benzimidazol-2-yl)acetonitrile with aromatic aldehydes under solvent free conditions and under micro-wave irradiation. (2008). ResearchGate. Available at: [Link]

-

Alam, M. (2020). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Publishing. Available at: [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Available at: [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Talluri, M. V., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis. Max Delbrück Center for Molecular Medicine. Available at: [Link]

-

Prousek, J. (1991). Preparation of 1-(2-Benzimidazolyl)-2-Substituted Ethylene Derivatives by the Wittig Reaction. ResearchGate. Available at: [Link]

-

Al-Mousawi, S., et al. (2007). Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate. PubMed Central. Available at: [Link]

-

Pharmacological Activities of Benzimidazole Derivatives - An Overview. (2013). Semantic Scholar. Available at: [Link]

-

Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[1][5][17] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. (2015). ResearchGate. Available at: [Link]

-

Al-Mousawi, S. M., & El-Apasery, M. A. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules. Available at: [Link]

-

Wittig reaction. (n.d.). Wikipedia. Available at: [Link]

-

PAPER: 06/3750 A practical Knoevenagel condensation catalysed by imidazole. (2006). ResearchGate. Available at: [Link]

-

Shaik, A. B., et al. (2016). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PubMed Central. Available at: [Link]

-

Verstraeten, B., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Available at: [Link]

-

Wittig Reaction. (2023). Chemistry LibreTexts. Available at: [Link]

-

One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions. (2019). RSC Publishing. Available at: [Link]

-

1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. (n.d.). PubChem. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jyoungpharm.org [jyoungpharm.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. 1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

tautomerism in 6-Methyl-1H-benzoimidazole-2-carbaldehyde

An In-depth Technical Guide to the Tautomeric Landscape of 6-Methyl-1H-benzoimidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole and its derivatives are cornerstones in medicinal chemistry, largely due to their versatile biological activities which are intrinsically linked to their structural dynamics.[1][2][3] A critical aspect of this dynamic character is tautomerism, the phenomenon of interconverting structural isomers. This guide provides a comprehensive technical exploration of , a molecule of interest for its potential pharmacological applications. We will dissect the theoretical underpinnings of its tautomeric forms, provide field-proven experimental protocols for their characterization, and outline computational workflows for predicting their relative stabilities. This document is intended to serve as a practical and authoritative resource for researchers engaged in the design and development of benzimidazole-based therapeutics.

The Principle of Tautomerism in the Benzimidazole Scaffold

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and readily interconvert.[4] The most common form is prototropy, involving the migration of a proton.[1][2] In the benzimidazole ring system, two primary types of prototropic tautomerism are prevalent:

-

Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole ring.[1][2][5] For an asymmetrically substituted benzimidazole like the topic molecule, this results in two distinct and non-equivalent tautomers.

-

Exocyclic Tautomerism: This occurs when a proton migrates from a ring nitrogen to a heteroatom on an exocyclic substituent.[1][2]

The position of this equilibrium is a delicate balance of electronic effects of substituents, solvent polarity, temperature, and pH. Understanding this equilibrium is paramount in drug development, as different tautomers can exhibit vastly different binding affinities to biological targets.[1][2]

Tautomeric Possibilities in 6-Methyl-1H-benzoimidazole-2-carbaldehyde

The structure of 6-Methyl-1H-benzoimidazole-2-carbaldehyde presents a fascinating case for tautomeric analysis. The methyl group at the 6-position breaks the symmetry of the benzene ring, while the carbaldehyde group at the 2-position introduces further complexity.

Annular Tautomerism

Due to the 6-methyl substituent, the two nitrogen atoms of the imidazole ring are not equivalent. This leads to two distinct annular tautomers: 6-Methyl-1H-benzoimidazole-2-carbaldehyde (Tautomer A) and 5-Methyl-1H-benzoimidazole-2-carbaldehyde (Tautomer B) . These two forms are in a constant state of equilibrium. The electronic donating nature of the methyl group can subtly influence the electron density of the imidazole ring, thereby affecting the relative stability of the two tautomers.

Aldehyde-Enol Tautomerism

The presence of the 2-carbaldehyde group introduces the possibility of a form of keto-enol tautomerism.[6][7] In this case, a proton could migrate from a ring nitrogen to the carbonyl oxygen of the aldehyde, resulting in an enol-like structure, (Z)-1H-benzoimidazol-2-yl(hydroxy)methylene. While less common for aldehydes compared to ketones, the formation of this enol tautomer can be influenced by intramolecular hydrogen bonding and solvent effects.[8][9]

The primary tautomeric equilibrium for 6-Methyl-1H-benzoimidazole-2-carbaldehyde is depicted below.

Figure 1: Potential tautomeric forms of 6-Methyl-1H-benzoimidazole-2-carbaldehyde.

Experimental Characterization of Tautomeric Equilibria

A multi-pronged spectroscopic approach is essential for the unambiguous characterization of the tautomeric forms present in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for investigating tautomerism in solution.[1][2] The rate of proton exchange between tautomers dictates the appearance of the NMR spectrum.

-

Fast Exchange: At room temperature, if the interconversion between Tautomer A and Tautomer B is rapid on the NMR timescale, a single set of time-averaged signals will be observed.

-

Slow Exchange: At lower temperatures, the equilibrium can be "frozen," leading to the observation of distinct sets of signals for each tautomer. The ratio of the tautomers can be determined by integrating the respective proton signals.[1][2]

Key Spectral Regions to Monitor:

| Nucleus | Expected Chemical Shift Observations |

| ¹H NMR | The aromatic protons, particularly those on the benzene ring (H4, H5, H7), will have distinct chemical shifts in Tautomer A and Tautomer B. The N-H proton signal may be broad and its position solvent-dependent. The aldehyde proton will also be a key indicator. |

| ¹³C NMR | The carbons of the benzene ring, especially C4/C7 and C5/C6, are highly sensitive to the position of the N-H proton.[2] In a slow-exchange spectrum, two distinct sets of signals for the benzimidazole core would confirm the presence of both annular tautomers. The chemical shift of the carbonyl carbon (C=O) should also be carefully analyzed. |

| ¹⁵N NMR | This technique provides direct information about the nitrogen environment. A distinction between a pyrrole-like nitrogen (-NH-) and a pyridine-like nitrogen (-N=) is readily achievable, offering definitive evidence for the proton's location.[1] |

Experimental Protocol: Variable Temperature ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 6-Methyl-1H-benzoimidazole-2-carbaldehyde in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Hexamethylphosphoramide-d₁₈ for slowing proton exchange) in a high-quality NMR tube.[10]

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature point, allowing for thermal equilibration.

-

Coalescence and Slow-Exchange Regime: Continue lowering the temperature until significant signal broadening and eventual splitting into two distinct sets of signals are observed. This indicates the transition from a fast to a slow exchange regime.

-

Data Analysis: At the lowest achievable temperature, carefully integrate the signals corresponding to each tautomer to determine their relative populations.

Figure 2: Workflow for Variable Temperature (VT) NMR analysis.

Vibrational and Electronic Spectroscopy

-

Infrared (IR) Spectroscopy: The N-H stretching frequency (typically 3200-3500 cm⁻¹) and the C=O stretching frequency of the aldehyde (around 1680-1700 cm⁻¹) are key vibrational modes. The presence of an enol tautomer would be indicated by a broad O-H stretch and a C=C stretch.

-

UV-Vis Spectroscopy: The different electronic conjugation in each tautomer will lead to distinct absorption maxima. While subtle, these differences can be exploited, especially when comparing spectra in solvents of varying polarity.[11]

Computational Modeling of Tautomeric Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[12]

Core Principles of the Computational Approach:

-

Geometry Optimization: The first step is to find the minimum energy structure for each potential tautomer.

-

Energy Calculation: The relative energies (and Gibbs free energies) of the optimized structures are then calculated. The tautomer with the lower energy is predicted to be the more stable and thus more abundant form.

-

Solvent Effects: It is crucial to include a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations, as solvent interactions can significantly alter the tautomeric equilibrium.

-

NMR Prediction: Gauge-Including Atomic Orbital (GIAO) methods can be used to calculate theoretical NMR chemical shifts for each tautomer.[10][13] Comparing these predicted shifts with experimental data is a powerful method for assigning signals to specific tautomers.

Protocol: DFT Calculation of Tautomer Stabilities

-

Structure Building: Construct 3D models of Tautomer A, Tautomer B, and the potential enol form.

-

Geometry Optimization: Perform full geometry optimization for each structure using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[1]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Solvation Modeling: Repeat the optimization and frequency calculations within a solvent continuum model that matches the experimental conditions (e.g., DMSO).

-

Relative Energy Analysis: Calculate the difference in Gibbs free energy (ΔG) between the tautomers to predict their equilibrium populations.

-

(Optional) NMR Shielding Calculation: Using the optimized geometries, perform a GIAO NMR calculation to predict ¹H and ¹³C chemical shifts.

Figure 3: Computational workflow for tautomer analysis using DFT.

Conclusion and Outlook

The tautomeric behavior of 6-Methyl-1H-benzoimidazole-2-carbaldehyde is a nuanced interplay of structural features and environmental factors. A definitive characterization of its tautomeric landscape requires a synergistic application of high-resolution NMR spectroscopy and robust computational modeling. For drug development professionals, understanding which tautomer predominates under physiological conditions is not merely an academic exercise; it is a critical step in rational drug design, influencing everything from receptor binding and membrane permeability to metabolic stability. The methodologies outlined in this guide provide a validated framework for elucidating the tautomeric equilibria of this, and other, vital heterocyclic scaffolds.

References

-

García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2022). Benzimidazole. Encyclopedia MDPI. [Link]

-

García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]

-

Öğretir, C., Yarlıgan, S., Berber, H., Arslan, T., & Topal, S. (2003). A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. Journal of Molecular Modeling, 9(6), 390-394. [Link]

-

Alarcón-Polo, E., Elguero, J., & Claramunt, R. M. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 2717-2726. [Link]

-

Wang, Y., et al. (2013). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. Magnetic Resonance in Chemistry, 51(11), 748-754. [Link]

-